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The table below summarizes the core protein binding and distribution parameters for enalapril and its active

metabolite, enalaprilat.

Compound Protein Binding
Volume of Distribution
(Vd) Notes

Enalapril Not extensively bound [1] 1.0 - 2.4 L/kg [2] [1] Prodrug; pharmacokinetics (PK)
driven by rapid conversion to

enalaprilat.

Enalaprilat < 50% bound to human

plasma proteins [1];
exhibits dual binding to

albumin (low-affinity, high-
capacity) and plasma ACE
(high-affinity, low-capacity)
[3].

Penetrates most

tissues, including
kidneys and vascular

tissue, but poorly
crosses the blood-
brain barrier [2] [1].

Active metabolite; its binding to

ACE is a key determinant of its
long terminal half-life and

contributes to its
pharmacodynamics [3].

Mechanism of Hepatic Handling and Basolateral Efflux
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Hepatically derived enalaprilat requires active transport to exit the liver into the systemic circulation.

Research has identified Multidrug Resistance-Associated Protein 4 (MRP4) as the primary transporter

responsible for this basolateral efflux [4].

Diagram of enalapril's absorption, hepatic activation, and enalaprilat efflux.

Experimental Protocols for Characterization

Investigating Transporter-Mediated Efflux Using Membrane
Vesicles

This protocol determines if a compound is a substrate for efflux transporters like MRP4 [4].

Principle: Membrane vesicles prepared from cells overexpressing a specific transporter are used.
ATP-dependent uptake of the substrate into the vesicles indicates active transport.

Key Reagents:
HEK293T cells transfected with human MRP4 (or MRP3/control plasmid).

Enalaprilat, Enalapril, and internal standards (e.g., d5-enalaprilat).
ATP-regenerating system.

Membrane vesicle buffer (e.g., Tris-sucrose).
MK-571 (a pan-MRP inhibitor).

Methodology:
Vesicle Preparation: Prepare membrane vesicles from MRP4-overexpressing and control cells

using nitrogen cavitation and differential centrifugation [4].
Uptake Assay: Incubate vesicles with enalaprilat in the presence of ATP or AMP. The reaction

is typically performed at 37°C and stopped by rapid filtration and washing with ice-cold buffer.
Inhibition Studies: Repeat the assay with a pre-specified concentration of the inhibitor MK-571

to confirm MRP4-specific transport.
Analysis: Quantify vesicular uptake of enalaprilat using LC-MS/MS. ATP-dependent transport

is calculated as the difference in uptake between ATP and AMP incubations.

Determining Plasma Protein Binding

While not explicitly detailed in the search results, the high-affinity binding of enalaprilat to plasma ACE is a

specialized case. A standard method referenced for determining binding parameters is equilibrium dialysis
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or ultrafiltration [1] [3].

Principle: A sample containing the drug and plasma proteins is allowed to reach binding equilibrium
across a semi-permeable membrane. The free drug concentration is then measured.

Data Analysis: For enalaprilat, binding data is analyzed using a model that accounts for two distinct
sites: one for albumin and one for ACE [3].

Integrated Pharmacokinetic-Pharmacodynamic (PK/PD)
Modeling

Mechanistic PK/PD modeling is crucial for understanding the relationship between enalaprilat

concentrations and ACE inhibition. The diagram below illustrates the key components of such a model.

PK/PD model linking enalaprilat concentration, ACE binding, and physiological effects.

This model integrates:

Competitive Binding: Enalaprilat competes with the natural substrate Angiotensin I for the active site

of ACE [3].
Target Reserve: The model can account for the phenomenon where maximal physiological effect

(e.g., blood pressure reduction) is achieved before 100% ACE occupancy, explaining the rightward
shift in potency (IC₅₀) relative to its binding affinity (KD) [3].

System-Specific Parameters: The model's output depends on system-specific parameters like

target (ACE) density and turnover [3].

Key Takeaways for Drug Development

Low Vd and Protein Binding: The relatively small Vd and modest plasma protein binding suggest

enalaprilat's distribution is largely confined to the plasma and extracellular fluid. This is consistent with

its requirement for active transport (OATP1B1, MRP4) to cross cellular membranes [1] [4].
MRP4 Defines Systemic Exposure: The efficacy of enalapril depends on MRP4-mediated

basolateral efflux of hepatically generated enalaprilat. Drug-drug interactions or disease states that
alter MRP4 function could significantly impact systemic enalaprilat concentrations and the drug's

efficacy [4].
Potency vs. Affinity: The ex vivo potency (IC₅₀) of enalaprilat is determined not only by its binding

affinity (KD) for ACE but also by system-specific factors like target concentration and the presence of
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the endogenous substrate. This must be considered during lead optimization and efficacy prediction

[3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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